Cas no 30802-29-0 (ac-ala-ala-ala-ala-ome)

ac-ala-ala-ala-ala-ome Chemical and Physical Properties
Names and Identifiers
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- ac-ala-ala-ala-ala-ome
- Ac-Ala4-OMe
- 30802-29-0
- N-acetyl-alanyl-alanyl-alanyl-alanine methyl ester
- (2S,5S,8S,11S)-Methyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oate
- methyl (2S,5S,8S,11S)-2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oate
- AKOS024432277
- L-Alanine, N-[N-[N-(N-acetyl-L-alanyl)-L-alanyl]-L-alanyl]-, methyl ester
- methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate
-
- Inchi: InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)/t7-,8-,9-,10-/m0/s1
- InChI Key: FGFDVLZJGHFRKZ-XKNYDFJKSA-N
- SMILES: C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(OC)=O)C)=O)C)=O)C)=O
Computed Properties
- Exact Mass: 358.18500
- Monoisotopic Mass: 358.185
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 13
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 143A^2
- XLogP3: _1.3
Experimental Properties
- PSA: 142.70000
- LogP: -0.23830
ac-ala-ala-ala-ala-ome Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A217100-50mg |
Ac-Ala-Ala-Ala-Ala-OMe |
30802-29-0 | 50mg |
$ 370.00 | 2022-06-08 | ||
TRC | A217100-100mg |
Ac-Ala-Ala-Ala-Ala-OMe |
30802-29-0 | 100mg |
$ 605.00 | 2022-06-08 | ||
TRC | A217100-250mg |
Ac-Ala-Ala-Ala-Ala-OMe |
30802-29-0 | 250mg |
$ 1210.00 | 2022-06-08 |
ac-ala-ala-ala-ala-ome Related Literature
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Additional information on ac-ala-ala-ala-ala-ome
Professional Introduction to Compound with CAS No. 30802-29-0 and Product Name: ac-ala-ala-ala-ala-ome
The compound with the CAS number 30802-29-0 and the product name ac-ala-ala-ala-ala-ome represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, a derivative of alanine, has garnered attention due to its unique structural properties and potential applications in modulating biological pathways. The precise arrangement of alanine residues in its molecular structure makes it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the importance of peptide-based compounds in drug design, particularly those that can interact with specific biological targets with high affinity and selectivity. The sequence ac-ala-ala-ala-ala-ome suggests a synthetic peptide that may exhibit properties such as enhanced stability, improved bioavailability, and targeted delivery to specific cellular compartments. These characteristics are crucial for developing novel therapeutics that can address complex diseases more effectively.
In the context of current research, the compound ac-ala-ala-ala-ala-ome has been explored for its potential role in modulating immune responses. Peptides derived from natural amino acids, such as alanine, have shown promise in enhancing the body's ability to fight off infections and repair damaged tissues. The extended chain of alanine residues may contribute to the compound's ability to interact with immune cells, thereby influencing inflammatory processes and immune surveillance mechanisms.
One of the most intriguing aspects of this compound is its potential application in regenerative medicine. Studies have demonstrated that certain peptide sequences can stimulate tissue repair and regeneration by activating specific signaling pathways. The ac-ala-ala-ala-ala-ome sequence may mimic natural growth factors or signaling molecules, thereby promoting healing in damaged tissues. This has significant implications for treating conditions such as wound healing disorders, muscle degeneration, and even neurodegenerative diseases where tissue regeneration is crucial.
The synthesis and characterization of ac-ala-ala-ala-ala-ome have been refined through advanced chemical methodologies. Techniques such as solid-phase peptide synthesis (SPPS) have enabled researchers to produce complex peptides with high purity and yield. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the compound. These advancements in synthetic chemistry have made it possible to explore the therapeutic potential of peptides like ac-ala-ala-ala-ala-ome more effectively.
Another area where this compound shows promise is in the field of anti-cancer research. Peptides have been increasingly recognized for their ability to target cancer cells selectively while minimizing damage to healthy tissues. The unique sequence of alanine residues in ac-ala-ala-ala-ala-ome may enable it to bind to specific receptors overexpressed on cancer cells, thereby inhibiting their growth or inducing apoptosis. Furthermore, its stability and bioavailability make it a suitable candidate for clinical trials aimed at developing novel anti-cancer agents.
The pharmacokinetic properties of ac-ala-алааалааоме are also worth mentioning. Unlike small molecule drugs, peptides often exhibit longer half-lives due to their larger size and susceptibility to enzymatic degradation. However, modifications such as acetylation at the N-terminal can enhance stability and bioavailability. This characteristic makes peptides like ac-la-la-la-la-Ome attractive for therapeutic applications where sustained release is desirable.
In conclusion, the compound with CAS number 30802-la-la-la-la-Ome represents a significant advancement in biochemical research and pharmaceutical development. Its unique structural properties and potential applications in modulating biological pathways make it a promising candidate for various therapeutic interventions. From enhancing immune responses to promoting tissue regeneration and targeting cancer cells, this peptide offers a wide range of possibilities for future medical applications.
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